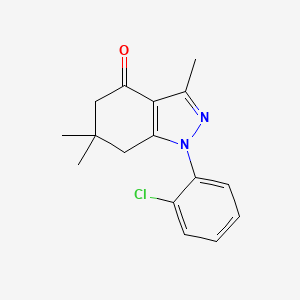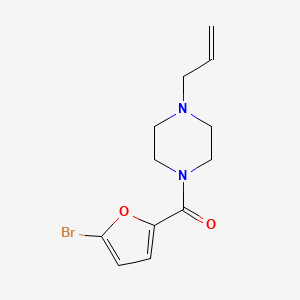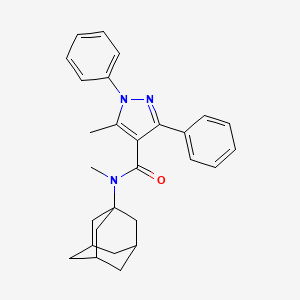![molecular formula C14H19NO3 B5316058 N-[1-(3-methoxyphenyl)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B5316058.png)
N-[1-(3-methoxyphenyl)ethyl]tetrahydro-2-furancarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(3-methoxyphenyl)ethyl]tetrahydro-2-furancarboxamide, also known as MT-45, is a synthetic opioid that has gained attention in recent years due to its potential use as a research chemical. MT-45 was first synthesized in the 1970s, and its chemical structure is similar to other opioids such as fentanyl and tramadol.
Mechanism of Action
N-[1-(3-methoxyphenyl)ethyl]tetrahydro-2-furancarboxamide acts as an agonist at mu-opioid receptors, which are found in the brain and spinal cord. Activation of these receptors leads to a decrease in the perception of pain, as well as feelings of euphoria and relaxation. N-[1-(3-methoxyphenyl)ethyl]tetrahydro-2-furancarboxamide has been shown to have a higher affinity for mu-opioid receptors than other opioids such as morphine and fentanyl.
Biochemical and Physiological Effects
N-[1-(3-methoxyphenyl)ethyl]tetrahydro-2-furancarboxamide has been shown to produce a range of physiological effects, including analgesia, sedation, and respiratory depression. It has also been shown to increase levels of dopamine in the brain, which may contribute to its potential for abuse. N-[1-(3-methoxyphenyl)ethyl]tetrahydro-2-furancarboxamide has been associated with a range of side effects, including nausea, vomiting, and constipation.
Advantages and Limitations for Lab Experiments
N-[1-(3-methoxyphenyl)ethyl]tetrahydro-2-furancarboxamide has several advantages as a research chemical, including its high affinity for mu-opioid receptors and its potential use in treating opioid addiction. However, its potential for abuse and associated side effects make it a challenging compound to work with in a laboratory setting. Additionally, the legality of N-[1-(3-methoxyphenyl)ethyl]tetrahydro-2-furancarboxamide varies by country, which can make it difficult to obtain for research purposes.
Future Directions
Future research on N-[1-(3-methoxyphenyl)ethyl]tetrahydro-2-furancarboxamide could focus on its potential use in treating opioid addiction and withdrawal symptoms. Additionally, further studies could investigate the safety and efficacy of N-[1-(3-methoxyphenyl)ethyl]tetrahydro-2-furancarboxamide compared to other opioids currently used in clinical practice. Finally, research could explore the potential of N-[1-(3-methoxyphenyl)ethyl]tetrahydro-2-furancarboxamide as a tool for investigating the role of mu-opioid receptors in pain management and addiction.
Synthesis Methods
N-[1-(3-methoxyphenyl)ethyl]tetrahydro-2-furancarboxamide can be synthesized through several methods, including the reduction of 2-(3-methoxyphenyl)ethylamine with sodium borohydride, and the reaction of 2-(3-methoxyphenyl)acetonitrile with diethylamine. The purity of the final product can be improved through recrystallization and chromatography techniques.
Scientific Research Applications
N-[1-(3-methoxyphenyl)ethyl]tetrahydro-2-furancarboxamide has been used primarily as a research chemical, particularly in studies related to opioid receptors and pain management. It has also been investigated for its potential use in treating opioid addiction and withdrawal symptoms. N-[1-(3-methoxyphenyl)ethyl]tetrahydro-2-furancarboxamide has been shown to have a high affinity for mu-opioid receptors, which are primarily responsible for mediating the analgesic effects of opioids.
properties
IUPAC Name |
N-[1-(3-methoxyphenyl)ethyl]oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-10(11-5-3-6-12(9-11)17-2)15-14(16)13-7-4-8-18-13/h3,5-6,9-10,13H,4,7-8H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HISIBKDWWABLJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)NC(=O)C2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199051 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-phenylethyl)-2-[(3-phenyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5315982.png)

![1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5315985.png)
![N-1,3-benzodioxol-5-yl-N'-[1-(4-methylphenyl)ethyl]urea](/img/structure/B5315989.png)
![1-{1-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5315996.png)
![3-{[(3aR*,5S*,6S*,7aS*)-5,6-dihydroxyoctahydro-2H-isoindol-2-yl]carbonyl}-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5316012.png)
![N-{anilino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-N'-ethylthiourea](/img/structure/B5316019.png)
![N-{2-chloro-2-phenyl-1-[(1,3-thiazol-2-ylamino)carbonyl]vinyl}benzamide](/img/structure/B5316025.png)

![3-(4-bromophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B5316036.png)

![2,5,7-trimethyl-3-{2-oxo-2-[2-(trifluoromethyl)morpholin-4-yl]ethyl}-1H-indole](/img/structure/B5316045.png)
![5-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5316056.png)
